N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Description
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a synthetic acetamide derivative featuring a piperidin-4-ylmethyl core substituted with an ethyl group and a 2-aminoethyl side chain.
Structure
3D Structure
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-15(11(2)16)10-12-4-7-14(8-5-12)9-6-13/h12H,3-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGAHDQLLKZNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperidine Functionalization
The synthesis typically begins with 4-piperidinemethanol, which undergoes nucleophilic substitution with ethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step installs the N-ethyl group while preserving the hydroxyl moiety for subsequent reactions.
Reaction conditions :
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: 0–25°C.
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Catalyst loading: 5–10 mol%.
Yields for this step range from 65% to 78%, with impurities arising from over-alkylation or solvent adducts.
Acylation for Acetamide Formation
The intermediate N-ethylpiperidinemethanol is acylated using acetyl chloride or acetic anhydride. Triethylamine serves as a base to scavenge HCl, preventing protonation of the piperidine nitrogen.
Key parameters :
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Solvent: Acetonitrile or ethyl acetate.
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Molar ratio: 1:1.2 (alcohol:acetylating agent).
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Reaction time: 4–6 hours at reflux.
This step achieves >85% conversion, though product isolation requires careful pH adjustment to prevent emulsion formation during extraction.
Reductive Amination for 2-Aminoethyl Side Chain Installation
The final step involves reductive amination of the piperidine nitrogen with 2-aminoacetaldehyde dimethyl acetal. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine reduction at pH 4–5, yielding the 2-aminoethyl group.
Optimization insights :
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Excess aldehyde (1.5 eq.) improves conversion.
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Lower temperatures (0–5°C) suppress Schiff base polymerization.
Post-reaction purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the target compound in 70–82% purity, necessitating recrystallization from ethanol/water mixtures.
Reaction Condition Optimization
Solvent Effects on Reaction Kinetics
Comparative studies of polar aprotic solvents (DMF, DMSO) versus ethers (THF) reveal that DMF accelerates acylation rates by 40% due to enhanced nucleophilicity of the piperidine nitrogen. However, DMSO increases side product formation during reductive amination, favoring THF for multi-step sequences.
Catalytic Systems for Stereochemical Control
Chiral auxiliaries such as (R)-BINOL-phosphoric acid enable enantioselective synthesis of intermediates, achieving up to 92% enantiomeric excess (ee) in model systems. These catalysts remain underutilized in large-scale syntheses due to cost constraints.
Industrial-Scale Production Challenges
Continuous Flow Reactor Integration
Replacing batch reactors with continuous flow systems reduces reaction times by 60% and improves heat dissipation during exothermic steps (e.g., acylation). A representative flow setup includes:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Nucleophilic substitution | Packed-bed (AlCl₃) | 15 min | 12% |
| Acylation | Microfluidic | 8 min | 18% |
| Reductive amination | Tubular | 20 min | 9% |
Waste Stream Management
The synthesis generates HCl and borate-containing waste, requiring neutralization with NaOH and precipitation as NaBH₄ byproducts. Membrane filtration achieves 95% solvent recovery, reducing raw material costs by 30%.
Analytical and Purification Techniques
Structural Validation
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the acetamide moiety.
Scientific Research Applications
Scientific Research Applications
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide has diverse applications across several scientific domains:
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds, facilitating the development of new materials with tailored properties.
Biology
- Ligand in Receptor Binding Studies: The compound is investigated for its potential role as a ligand, interacting with various receptors which can lead to insights into cellular signaling pathways.
Medicine
- Therapeutic Potential: Research indicates potential applications in pain management and treatment of neurological disorders, acting as an inhibitor or modulator of specific enzymes or receptors involved in these conditions.
Industrial Applications
- Material Development: Utilized in creating polymers and coatings with specific desired properties, enhancing material performance in various applications.
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes and receptors. Notable activities include:
- Antimicrobial Properties: Some derivatives exhibit antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant efficacy.
- Cancer Therapy: Studies suggest that similar piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cellular signaling pathways.
- Neurological Applications: The compound may influence neurotransmitter systems, showing potential efficacy in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase.
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria with MIC values <0.025 mg/mL. |
| Study B | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines through modulation of Wnt signaling pathways. |
| Study C | Neurological Effects | Showed improved cognitive function in animal models by enhancing cholinergic activity. |
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares a piperidine-acetamide backbone with several opioids and psychoactive substances. Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of Structural Analogues
Key Structural and Functional Differences
Substituent Effects on Pharmacological Activity: Acetyl Fentanyl (3258-84-2) and Methoxyacetylfentanyl (101345-67-9) exhibit potent opioid activity due to their phenyl and phenethyl substituents, which enhance µ-opioid receptor binding . In contrast, the aminoethyl group in the target compound may reduce receptor affinity but increase solubility, altering its pharmacokinetic profile.
Synthetic Accessibility: (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide was synthesized in 68–72% yield via two distinct routes, with purity confirmed by NMR and HRMS . This suggests that modifications to the piperidine ring (e.g., hydroxyimino groups) can be achieved efficiently, though similar data for the target compound are unavailable.
Regulatory and Safety Considerations: Acetyl fentanyl analogs are associated with high overdose risk and are classified as Schedule I substances in the U.S. . The aminoethyl substitution in the target compound may circumvent legal restrictions but requires rigorous safety evaluation.
Analytical and Physical Properties
- Similar analytical hurdles may apply to the target compound.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an aminoethyl group and an acetamide moiety, which contribute to its unique properties and therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl acetate under basic conditions, such as the presence of sodium hydroxide or potassium carbonate, followed by purification techniques like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor or activator, influencing cellular processes relevant to conditions like pain management and neurological disorders.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some piperidine derivatives have shown antibacterial and antifungal activities. For instance, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Cancer Therapy : Piperidine derivatives are being explored for their anticancer properties. Studies have indicated that certain piperidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the Wnt signaling pathway .
- Neurological Applications : The compound is also being investigated for its potential in treating neurological disorders. It may influence neurotransmitter systems by acting on cholinergic receptors, similar to other piperidine derivatives that have shown efficacy in Alzheimer's disease treatment by inhibiting acetylcholinesterase .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives:
- Antibacterial Activity : A study evaluated various piperidine derivatives for their antibacterial effects, revealing that modifications on the piperidine ring significantly influenced activity against bacterial strains. Compounds exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- Anticancer Potential : Research involving a series of piperidine-based compounds demonstrated enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The introduction of specific functional groups was found to improve binding affinity to cancer-related targets .
- Neuropharmacological Effects : In vitro studies have shown that certain derivatives can inhibit key enzymes linked to neurodegenerative diseases, suggesting a promising avenue for drug development aimed at conditions like Alzheimer's disease .
Summary of Biological Activities
| Activity Type | Description | MIC Values/Effectiveness |
|---|---|---|
| Antibacterial | Effective against S. aureus, E. coli | MIC: 0.0039 - 0.025 mg/mL |
| Antifungal | Activity against Candida albicans | MIC: 3.125 - 100 mg/mL |
| Anticancer | Induces apoptosis in cancer cells | Enhanced cytotoxicity compared to controls |
| Neurological | Inhibits acetylcholinesterase | Potential treatment for Alzheimer's |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-ethyl-acetamide?
- Answer: Synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of a piperidine core with 2-aminoethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) followed by N-ethylation using ethyl halides. Acylation with acetyl chloride completes the structure. Purification via column chromatography and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard. Reaction optimization (e.g., solvent selection, temperature) improves yields .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Answer: ¹H and ¹³C NMR are essential for confirming functional groups and connectivity. For stereochemical resolution, 2D NMR (e.g., COSY, NOESY) and X-ray crystallography (using SHELXL for refinement) provide unambiguous structural assignments. Mass spectrometry (ESI-TOF) validates molecular weight and purity. Cross-referencing with computational data (e.g., DFT-optimized structures) enhances reliability .
Q. How can researchers initially screen the biological activity of this compound?
- Answer: Preliminary pharmacological screening involves in vitro assays targeting receptors or enzymes of interest (e.g., GPCRs, kinases). Competitive binding assays using radiolabeled ligands or fluorescence-based enzymatic assays (e.g., FLIPR for calcium flux) are typical. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets guide further studies .
Advanced Research Questions
Q. How can contradictions in NMR data arising from dynamic stereochemistry be resolved?
- Answer: Dynamic effects (e.g., piperidine ring puckering) may cause signal splitting or broadening. Variable-temperature NMR (VT-NMR) can elucidate conformational exchange. For persistent ambiguities, X-ray crystallography (via SHELXL refinement) provides static structural snapshots. Computational modeling (MD simulations) further clarifies dynamic behavior .
Q. What strategies mitigate byproduct formation during the alkylation step?
- Answer: Competing N- or O-alkylation can be minimized by using sterically hindered bases (e.g., DIPEA) and polar aprotic solvents (e.g., DMF). Protecting groups (e.g., Boc for amines) prevent undesired side reactions. Real-time monitoring via LC-MS or TLC allows rapid adjustment of reaction conditions. Post-synthesis purification (e.g., preparative HPLC) isolates the target compound .
Q. How can the 2-aminoethyl substituent’s impact on receptor binding be systematically studied?
- Answer: Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., methyl, hydroxyethyl). Computational docking (e.g., AutoDock) predicts binding modes, validated by mutagenesis assays (e.g., alanine scanning). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the amino group) .
Q. What analytical approaches resolve discrepancies in metabolic stability data across in vitro models?
- Answer: Contradictions between liver microsome and hepatocyte assays may arise from differences in enzyme activity. Use species-specific models (e.g., human vs. rodent) and control for cofactor availability. LC-MS/MS quantifies metabolite formation, while CRISPR-engineered cell lines (e.g., CYP3A4 knockout) isolate metabolic pathways .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays). Statistical tools (e.g., Bland-Altman plots) quantify inter-method variability .
- Experimental Design: For receptor selectivity, employ panels of related targets (e.g., opioid receptor subtypes) and use positive/negative controls (e.g., naloxone for μ-opioid receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
